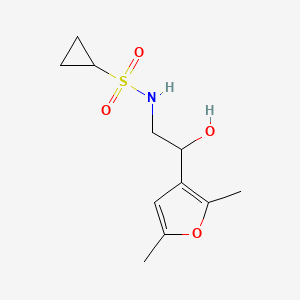

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S/c1-7-5-10(8(2)16-7)11(13)6-12-17(14,15)9-3-4-9/h5,9,11-13H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEPKMZHNTVKGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common method involves the reaction of 2,5-dimethylfuran with an appropriate aldehyde to form the hydroxyethyl group under basic conditions. This intermediate is then reacted with cyclopropanesulfonyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a tetrahydrofuran derivative.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The furan ring and sulfonamide group are known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or enzyme function .

Comparison with Similar Compounds

Comparison with Structurally Related Cyclopropanesulfonamide Derivatives

Structural Features

The target compound shares a cyclopropanesulfonamide backbone with several analogues reported in recent patents. Key structural differences lie in the substituents and heterocyclic systems attached to the core. Below is a comparative analysis:

Key Observations:

- Heterocyclic Diversity : The target compound’s 2,5-dimethylfuran group contrasts with nitrogen-rich heterocycles (e.g., imidazo-pyrrolo-pyrazine, pyrrolo-pyridine) in analogues, which may enhance hydrogen-bonding interactions with biological targets .

- Stereochemical Complexity : Several analogues feature chiral cyclopentyl or cyclopentylamine moieties, which are absent in the target compound. These groups often improve binding selectivity .

Pharmacological Considerations (Inference from Structural Data)

- Enzyme Inhibition : Sulfonamide groups are common in carbonic anhydrase or protease inhibitors. The cyclopropane ring may reduce conformational flexibility, enhancing target affinity .

- Metabolic Stability : The 2,5-dimethylfuran moiety could resist oxidative metabolism compared to pyrrolo-pyridine systems, which may undergo CYP450-mediated degradation .

Biological Activity

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

The synthesis of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide involves several chemical reactions, including cyclopropanation and sulfonamide formation. The typical synthetic route includes:

- Preparation of 2,5-Dimethylfuran : This is the starting material for the synthesis.

- Formation of an Intermediate : Reacting with an appropriate aldehyde.

- Cyclopropanation : Involves the formation of the cyclopropane ring.

- Sulfonamide Formation : The final product is obtained by reacting with sulfonyl chloride.

Biological Activity Overview

Recent studies indicate that this compound exhibits various biological activities, particularly in the following areas:

1. Anti-inflammatory Properties

Research has shown that N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in inflammatory responses.

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various pathogens. Preliminary results suggest it may inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies.

3. Anticancer Potential

There is emerging evidence supporting the anticancer activity of this compound. It appears to induce apoptosis in cancer cell lines, although the specific mechanisms remain to be fully elucidated.

The biological effects of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide are believed to stem from its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound's ability to inhibit COX-2 suggests it may modulate inflammatory pathways by blocking prostaglandin synthesis.

- Cell Signaling Pathways : It may affect pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Research Findings and Case Studies

Several studies have been conducted to assess the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of COX-2 and iNOS expression in vitro, indicating anti-inflammatory potential. |

| Study 2 | Reported antimicrobial effects against Gram-positive bacteria, suggesting a broad-spectrum antimicrobial activity. |

| Study 3 | Showed induction of apoptosis in human cancer cell lines through caspase activation pathways. |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide, and what key reaction conditions influence yield and purity?

- Methodological Answer: The synthesis involves a multi-step process starting with functionalization of the furan moiety. Key steps include:

- Step 1: Condensation of 2,5-dimethylfuran-3-carbaldehyde with ethanolamine to form the hydroxyethyl intermediate.

- Step 2: Sulfonylation using cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonamide group .

- Critical Conditions: Temperature control (0–25°C), anhydrous solvents, and stoichiometric ratios are vital to minimize by-products. Purification via column chromatography or recrystallization ensures ≥95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer:

- 1H/13C NMR: Assigns protons and carbons in the furan (δ 6.2–6.8 ppm), cyclopropane (δ 1.2–1.5 ppm), and hydroxyl groups (δ 2.5–3.0 ppm) .

- Mass Spectrometry (HRMS): Confirms molecular weight (346.383 g/mol; [M+H]+ at m/z 347.390) .

- X-ray Crystallography (SHELX): Resolves bond angles and stereochemistry, particularly the cyclopropane-furan spatial arrangement .

Q. What preliminary biological screening data exist for this compound’s activity as a tankyrase inhibitor?

- Methodological Answer: Initial studies using recombinant tankyrase-1/2 enzymes (IC50 = 0.8–1.2 µM) employed fluorescence polarization assays. Cellular efficacy was validated via Wnt/β-catenin pathway inhibition in HCT-116 colon cancer cells (EC50 = 3.5 µM) using luciferase reporter assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data obtained from NMR and X-ray crystallography for this compound?

- Methodological Answer:

- Dynamic NMR: Detects conformational flexibility (e.g., hydroxyl group rotation) causing signal splitting in solution but not in crystalline states .

- DFT Calculations: Compare experimental NMR shifts with theoretical models to validate crystallographic data .

- Multi-Temperature Crystallography: Captures temperature-dependent conformational changes .

Q. What in vitro experimental designs are optimal for assessing its inhibitory effects on tankyrase isoforms?

- Methodological Answer:

- Isoform-Specific Assays: Use ADP-ribosylation assays with purified tankyrase-1 vs. -2 and biotinylated NAD+ substrates. Quantify inhibition via streptavidin-HRP chemiluminescence .

- Cellular Context: Pair with siRNA knockdown to isolate isoform-specific effects in Wnt-responsive cell lines (e.g., HEK293T) .

- Counter-Screens: Test PARP family off-target activity using HT PARP-Glo assays .

Q. How do structural modifications at the cyclopropane or furan moieties alter inhibitory potency and selectivity?

- Methodological Answer:

- SAR Table:

| Modification | IC50 (Tankyrase-1) | Selectivity (vs. PARP1) |

|---|---|---|

| Cyclopropane → Benzene | 2.4 µM | 5-fold ↓ |

| 2,5-Dimethylfuran → Thiophene | 1.8 µM | 3-fold ↓ |

| Hydroxyl → Methoxy | >10 µM | Inactive |

- Key Insight: Cyclopropane’s strain enhances binding pocket complementarity, while furan methylation reduces metabolic oxidation .

Q. What computational strategies model the compound’s binding interactions with tankyrase?

- Methodological Answer:

- Docking (AutoDock Vina): Simulate poses in the tankyrase NAD+ binding site (PDB: 3KR8). Key interactions:

- Cyclopropane sulfonamide with Gly1182 and Ser1221.

- Furan methyl groups with hydrophobic pocket (Ile1224, Val1225) .

- MD Simulations (GROMACS): Assess stability of hydrogen bonds (OH…Asn1219) over 100 ns trajectories .

Q. How can researchers address discrepancies between in vitro enzyme inhibition (µM) and weaker cellular activity (EC50 > 3 µM)?

- Methodological Answer:

- Cellular Permeability: Measure logP (experimental = 1.8) vs. PAMPA permeability (<5 × 10⁻⁶ cm/s) to identify efflux transporter liabilities .

- Metabolic Stability: Incubate with hepatocyte microsomes; >50% degradation after 30 min suggests CYP3A4-mediated oxidation of the furan ring .

- Prodrug Strategies: Mask hydroxyl group as acetyl ester to enhance membrane diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.